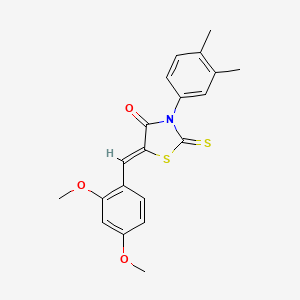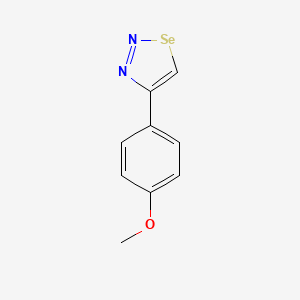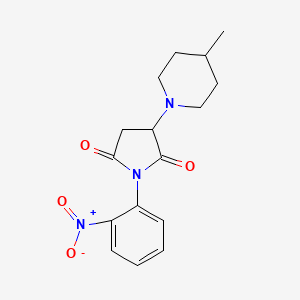![molecular formula C19H14ClF5N2O2 B11079423 2-chloro-4,5-difluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B11079423.png)
2-chloro-4,5-difluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,5-difluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide: Compound X , is a synthetic organic compound with diverse applications. Its chemical structure consists of a benzamide core substituted with chlorine, fluorine, and an indole moiety.
Preparation Methods
a. Synthetic Routes: Several synthetic routes lead to Compound X. One common approach involves the coupling of an appropriate indole derivative with a chlorinated benzoyl chloride or aniline. The reaction typically occurs under mild conditions, such as room temperature or reflux, using suitable solvents (e.g., dichloromethane, toluene).
b. Reaction Conditions: The reaction conditions for Compound X synthesis may vary, but a typical procedure involves:
Indole Derivative Preparation: Synthesize the indole derivative (e.g., 2-methyl-5-(trifluoromethoxy)-1H-indole) using established methods.
Coupling Reaction: React the indole derivative with 2-chloro-4,5-difluorobenzoyl chloride or 2-chloro-4,5-difluoroaniline. Use base (e.g., triethylamine) as a catalyst.
Purification: Isolate Compound X by column chromatography or recrystallization.
c. Industrial Production: Industrial-scale production of Compound X involves optimizing reaction conditions, scalability, and purification methods. Continuous flow processes are increasingly employed for efficiency.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., amines, alcohols).
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Oxidation: Oxidation of the indole moiety may lead to diverse products.
Common reagents include Lewis acids (e.g., AlCl₃), reducing agents (e.g., LiAlH₄), and oxidants (e.g., mCPBA).
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its indole scaffold, which interacts with biological targets.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in material science or as a building block for other compounds.
Mechanism of Action
The precise mechanism of action remains an active area of research. Compound X likely interacts with specific receptors or enzymes, affecting cellular pathways. Further studies are needed to elucidate its molecular targets.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of substituents. Similar compounds include:
Compound Y: Shares the indole core but lacks the trifluoromethoxy group.
Compound Z: Contains a similar benzamide structure but lacks the chloro and difluoro substituents.
Properties
Molecular Formula |
C19H14ClF5N2O2 |
|---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C19H14ClF5N2O2/c1-9-11(12-6-10(29-19(23,24)25)2-3-17(12)27-9)4-5-26-18(28)13-7-15(21)16(22)8-14(13)20/h2-3,6-8,27H,4-5H2,1H3,(H,26,28) |
InChI Key |
VDBIBYQPNVBFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[1-ethyl-3-hydroxy-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11079342.png)

![Ethyl 5-acetyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11079357.png)
![(2Z)-3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11079362.png)
![1-ethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11079368.png)
![1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11079375.png)

![3-(4-bromophenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11079380.png)
![1-(2,6-Diethylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B11079381.png)

![3-amino-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11079402.png)
![Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate)](/img/structure/B11079416.png)
![(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11079421.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-3-nitrobenzamide](/img/structure/B11079422.png)
